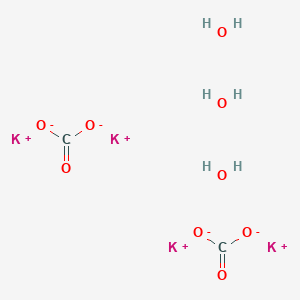
tetrapotassium;dicarbonate;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tetrapotassium;dicarbonate;trihydrate is a chemical compound with the molecular formula K₂CO₃·3/2H₂O. It is commonly known as potassium carbonate hydrate. This compound is a white, water-soluble salt that is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium carbonate hydrate can be synthesized through the reaction of potassium hydroxide with carbon dioxide. The reaction is typically carried out in an aqueous solution, and the resulting potassium carbonate is then crystallized to form the hydrate:
2KOH+CO2→K2CO3+H2O
Industrial Production Methods
Industrially, potassium carbonate hydrate is produced by the carbonation of potassium hydroxide. The process involves bubbling carbon dioxide through a solution of potassium hydroxide, followed by crystallization to obtain the hydrate form. This method is efficient and widely used in the production of potassium carbonate for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium carbonate hydrate undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form potassium salts and water.
Decomposition Reactions: Decomposes upon heating to form potassium oxide and carbon dioxide.
Hydration/Dehydration Reactions: Can gain or lose water molecules depending on the environmental conditions.
Common Reagents and Conditions
Acids: Reacts with acids like hydrochloric acid to produce potassium chloride and carbonic acid, which further decomposes into water and carbon dioxide.
Heat: Decomposes at high temperatures to form potassium oxide and carbon dioxide.
Major Products Formed
Potassium Salts: Formed when reacting with various acids.
Potassium Oxide: Formed upon thermal decomposition.
Carbon Dioxide and Water: Formed during decomposition and neutralization reactions.
Applications De Recherche Scientifique
Potassium carbonate hydrate is used in various scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and analytical chemistry.
Biology: Utilized in buffer solutions and as a pH regulator.
Medicine: Employed in pharmaceutical formulations and as an antacid.
Industry: Used in the production of glass, soap, and as a drying agent in various industrial processes
Mécanisme D'action
The mechanism of action of potassium carbonate hydrate involves its ability to act as a base, neutralizing acids and regulating pH levels. In biological systems, it can participate in buffering reactions, maintaining acid-base homeostasis. The compound dissociates in water to form potassium ions and carbonate ions, which can then interact with other molecules and ions in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Carbonate (Na₂CO₃): Similar in structure and function but contains sodium instead of potassium.
Calcium Carbonate (CaCO₃): Used in similar applications but has different solubility and reactivity properties.
Magnesium Carbonate (MgCO₃): Another similar compound with distinct physical and chemical properties.
Uniqueness
Potassium carbonate hydrate is unique due to its high solubility in water and its ability to act as a strong base. It is preferred in applications where potassium ions are required, and its hydrate form provides additional stability and ease of handling compared to anhydrous forms .
Propriétés
Numéro CAS |
6381-79-9 |
|---|---|
Formule moléculaire |
CH4KO4 |
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
tetrapotassium;dicarbonate;trihydrate |
InChI |
InChI=1S/CH2O3.K.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |
Clé InChI |
JIZADEJJTWPJSR-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[K+].[K+].[K+].[K+] |
SMILES canonique |
C(=O)(O)O.O.[K] |
Key on ui other cas no. |
6381-79-9 |
Synonymes |
K2CO3.1.5H2O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















